molecular formula C10H16O B1596440 2-Hexylfuran CAS No. 3777-70-6

2-Hexylfuran

Cat. No. B1596440
CAS RN: 3777-70-6
M. Wt: 152.23 g/mol
InChI Key: XBLCAKKYMZVLPU-UHFFFAOYSA-N
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Description

2-Hexylfuran is a five-membered heterocyclic aromatic compound . It consists of a furan ring and a hexyl group . It has a molecular formula of C10H16O and an average mass of 152.233 Da .


Synthesis Analysis

The most common method for synthesizing 2-hexylfuran is by the palladium-catalyzed cross-coupling reaction between a haloalkane and a furan derivative . The product can be characterized using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry .


Molecular Structure Analysis

The molecular structure of 2-Hexylfuran consists of a furan ring and a hexyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Scientific Research Applications

Antibacterial Activity in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

2-Hexylfuran derivatives have been identified as potent antibacterial agents. Their structure allows for interaction with bacterial cell membranes, leading to disruption and potential cell death.

Methods and Experimental Procedures

Synthesis of 2-Hexylfuran derivatives followed by in vitro testing against various bacterial strains. The compounds are typically evaluated using minimum inhibitory concentration (MIC) assays to determine their effectiveness.

Results and Outcomes

Compounds containing the 2-Hexylfuran moiety have shown significant activity against S. aureus ATCC29213, with some derivatives exhibiting higher efficacy than standard drugs like tobramycin .

Organic Electronics in Material Science

Scientific Field

Material Science

Application Summary

2-Hexylfuran is used in the synthesis of conjugated materials for organic electronics. Its incorporation can lead to improved solubility and transport properties in organic semiconductors.

Methods and Experimental Procedures

The compound is integrated into polymer backbones or small molecules to create materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These materials are tested for their electronic properties under controlled conditions.

Results and Outcomes

Conjugated systems containing 2-Hexylfuran have demonstrated increases in conjugation length and improved electronic properties, which are crucial for the efficiency of OPVs and OLEDs .

Synthesis of Sulfonic Acid Derivatives in Organic Chemistry

Scientific Field

Organic Chemistry

Application Summary

2-Hexylfuran is a precursor in the synthesis of sulfonic acid derivatives, which are important intermediates in various chemical reactions.

Methods and Experimental Procedures

The synthesis involves the reaction of 2-Hexylfuran with sulfonating agents under an argon atmosphere to prevent oxidation. The reactions are monitored using spectroscopic methods.

Results and Outcomes

The yield of the desired sulfonic acid derivative, such as 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), has been reported at 38% under optimized conditions .

Antimicrobial Drug Development in Pharmacology

Scientific Field

Pharmacology

Application Summary

2-Hexylfuran derivatives are explored for their potential as antimicrobial drugs, particularly against drug-resistant strains.

Methods and Experimental Procedures

Derivatives are synthesized and tested against a panel of resistant microbial strains. The activity is compared to existing antimicrobial agents to assess potential advantages.

Results and Outcomes

Some 2-Hexylfuran derivatives have shown promising results, outperforming traditional antimicrobial agents in efficacy and potency against resistant strains .

Advanced Therapeutic Agents in Biomedical Research

Scientific Field

Biomedical Research

Application Summary

Research into 2-Hexylfuran derivatives has expanded into their use as therapeutic agents for various diseases due to their diverse biological activities.

Methods and Experimental Procedures

In vivo and in vitro studies are conducted to evaluate the therapeutic potential of these compounds in disease models.

Results and Outcomes

Derivatives of 2-Hexylfuran have exhibited a range of therapeutic benefits, including anti-inflammatory, analgesic, and anticancer activities .

Chemical Sensing in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

2-Hexylfuran is investigated for its use in chemical sensors due to its reactivity with specific analytes, which can be used for detection purposes.

Methods and Experimental Procedures

The compound is incorporated into sensor arrays and exposed to various analytes. The change in electronic properties upon interaction is measured.

Results and Outcomes

Sensors incorporating 2-Hexylfuran have shown sensitivity to certain chemicals, making them useful for environmental monitoring and quality control in industrial processes .

This analysis provides a detailed overview of the diverse applications of 2-Hexylfuran across different scientific fields, highlighting its versatility and potential in scientific research. Each application is backed by experimental evidence and results, showcasing the compound’s significant impact on various areas of study.

Antithrombotic Agent in Cardiovascular Research

Scientific Field

Cardiovascular Research

Application Summary

2-Hexylfuran derivatives, specifically 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), have been identified as natural antithrombotic agents, offering potential benefits in the prevention and treatment of thrombosis.

Methods and Experimental Procedures

HEFS is synthesized through a multi-step process, starting with Grignard ethynylation of 1-heptanal, followed by Weinreb amide alkynylation, bromocyclization, and finally, metal–halogen exchange and sulfonylation to produce HEFS .

Results and Outcomes

HEFS acts as an anticoagulant, blood platelet aggregation inhibitor, antiulcer agent, and vasoconstriction inhibitor in vertebrates, showing promise for therapeutic use in cardiovascular diseases .

Antimicrobial Drug Discovery in Microbiology

Scientific Field

Microbiology

Application Summary

The furan nucleus, including compounds like 2-Hexylfuran, is crucial in the development of new antimicrobial drugs to combat microbial resistance.

Methods and Experimental Procedures

Novel furan derivatives are synthesized and their antibacterial activity is assessed against various strains of bacteria, including gram-positive and gram-negative bacteria, using standard microbiological assays .

Results and Outcomes

Recent studies have shown that furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects, which are beneficial in the fight against multi-resistant infections .

Natural Product Synthesis in Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

2-Hexylfuran is an important structural motif in the synthesis of bioactive natural products, which are found in terrestrial and marine organisms.

Methods and Experimental Procedures

The synthesis of complex natural products containing the furan ring involves various organic reactions, where 2-Hexylfuran can serve as a key intermediate or building block.

Results and Outcomes

The successful synthesis of natural products with furan rings has led to the discovery of new pharmaceuticals and intermediates with significant biological activities .

properties

IUPAC Name

2-hexylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCAKKYMZVLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191216
Record name 2-Hexylfuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexylfuran

CAS RN

3777-70-6
Record name 2-Hexylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3777-70-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexylfuran
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Record name 2-Hexylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.124
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Record name 2-HEXYLFURAN
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Hexylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
GI Ioannou, D Kalaitzakis… - European Journal of …, 2016 - Wiley Online Library
… for the synthesis of glochidine and glochidicine from 2-hexylfuran. PS: photosensitizer. To begin testing our hypotheses, we conducted the photooxygenation of 2-hexylfuran (5, in a 40 m…
A Adams, C Bouckaert, F Van Lancker… - Journal of agricultural …, 2011 - ACS Publications
… from (E)-2-nonenal, and 2-hexylfuran from (E)-2-decenal was … , from 2-ethylfuran to 2-hexylfuran, following a sigmoid curve (… (from 2-ethylfuran to 2-hexylfuran; 0.45 mg on 2 g of sand). …
Number of citations: 99 pubs.acs.org
VA Palchykov - Chemistry of Heterocyclic Compounds, 2023 - Springer
… within 1 min to a solution of 3-bromo-5-ethyl-2-hexylfuran (2) (250 mg, 0.97 mmol) in THF (2 … Unreacted 3-bromo-5-ethyl-2-hexylfuran (2) was extracted with Et 2 O (3×50 ml). The extract …
Number of citations: 4 link.springer.com
Z Zheng, M Zhang, W Liu, Y Liu - Food Chemistry, 2022 - Elsevier
The effects of beef tallow, phospholipid, microwave, and ultrasonic pretreatment (MUP) on the Maillard reaction process, the sensory characteristics of Maillard reaction products (MRPs)…
Number of citations: 12 www.sciencedirect.com
R Gąsior, A Kawęcka, K Wojtycza, J Sikora - Annals of Animal Science, 2021 - sciendo.com
♦ Corresponding author: robert. gasior@ izoo. krakow. pl abstract in order to characterize the volatile compounds composition of lamb meat, 3 groups of baked leg muscle samples from …
Number of citations: 2 sciendo.com
JA Elix, MV Sargent - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Reaction of 2-furoyl chloride with dipentylcadmium afforded 2-hexanoylfuran, which on Huang-Minlon reduction gave 2-hexylfuran. The 2-hexylfuran was acylated with suberic …
Number of citations: 9 pubs.rsc.org
OA Garibyan, AL Ovanesyan, GM Makaryan… - Russian journal of …, 2010 - Springer
… In the reaction of aldehyde I with hexylmagnesium bromide, 2-hexylfuran (Ve) was also isolated in addition to compound IIIe. Its yield and physical and spectral parameters are given …
Number of citations: 4 link.springer.com
A Caballero, MM Díaz-Requejo… - The Journal of …, 2005 - ACS Publications
… consists of the reaction of 2-hexylfuran and a certain diazo … set of four catalysts, 2-hexylfuran as the substrate and ethyl … 8-diazo-7-octanoate 7 with 2-hexylfuran and 60% for that of EDA …
Number of citations: 34 pubs.acs.org
JL Zheng, C Li, LX Lu, XH Xiong - China Condiment, 2017 - cabdirect.org
… Volatile compounds such as decanal, 2-decanone and 2-hexylfuran were detected from Maillard reaction liquid, and they had an important effect on meat flavour formation. …
Number of citations: 0 www.cabdirect.org
Y Wakabayashi, Y Fukuda, H Shiragami, K Utimoto… - Tetrahedron, 1985 - Elsevier
… of PdC12(MeCN)2 for 40 min at room temperature affording a mixture of 3-allyl-2-hexylfuran (7_, 50% yield) and 2-hexylfuran (&, 47%). When 2-hexylfuran f6_z&1 was treated with ally1 …
Number of citations: 99 www.sciencedirect.com

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